molecular formula C17H18ClF3N4O2 B10959305 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)propanamide

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)propanamide

Cat. No.: B10959305
M. Wt: 402.8 g/mol
InChI Key: DNUWJUXJXLQKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a complex organic molecule with a diverse range of applications. Its systematic name is quite a mouthful, but we’ll break it down.
  • The core structure consists of a pyrazole ring (1H-pyrazol-1-yl) attached to a pyridine ring (4,6-dimethyl-2-oxopyridin-1(2H)-yl). The substituents include a chloro group (4-chloro), a cyclopropyl group (5-cyclopropyl), and a trifluoromethyl group (3-(trifluoromethyl)).
  • This compound’s chemical formula is C₁₉H₁₈ClF₃N₄O₂.
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include boron-based coupling partners (e.g., boronic acids), halides (e.g., chlorides), and palladium catalysts.
    • Major products depend on the specific reaction conditions and substituents involved.
  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors or ligands).

      Medicine: Explored for therapeutic applications (e.g., anticancer agents, anti-inflammatory drugs).

      Industry: May serve as a precursor for agrochemicals or materials.

  • Mechanism of Action

    • The exact mechanism of action depends on the specific application. For example:
      • As an enzyme inhibitor, it may bind to active sites and disrupt enzymatic function.
      • As a drug candidate, it could interact with cellular receptors or signaling pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other pyrazole-containing molecules with different substituents.
    • Uniqueness lies in the combination of the chloro, cyclopropyl, and trifluoromethyl groups.

    Remember that this compound’s properties and applications are still an active area of research, and its full potential is yet to be fully explored

    Properties

    Molecular Formula

    C17H18ClF3N4O2

    Molecular Weight

    402.8 g/mol

    IUPAC Name

    2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,4-dimethyl-6-oxopyridin-1-yl)propanamide

    InChI

    InChI=1S/C17H18ClF3N4O2/c1-8-6-9(2)24(12(26)7-8)23-16(27)10(3)25-14(11-4-5-11)13(18)15(22-25)17(19,20)21/h6-7,10-11H,4-5H2,1-3H3,(H,23,27)

    InChI Key

    DNUWJUXJXLQKFH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=O)N(C(=C1)C)NC(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.